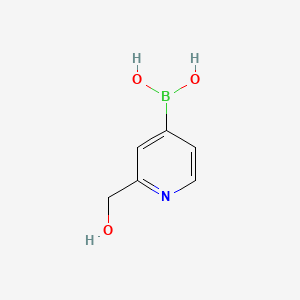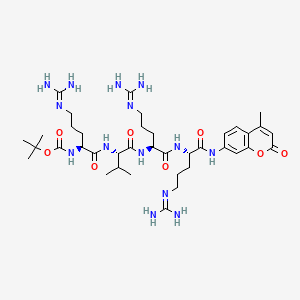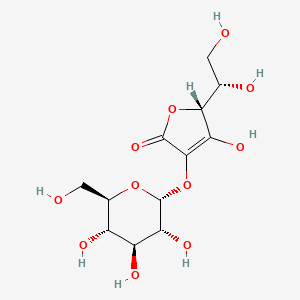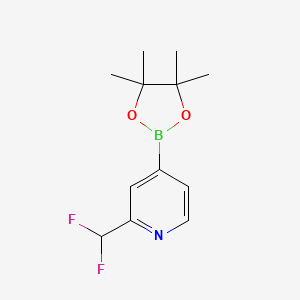
4-(2-Chloropropyl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-Chloropropyl)morpholine hydrochloride” is a chemical compound with the CAS Number: 100859-99-2 . It is a powder in physical form .
Synthesis Analysis
A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .Molecular Structure Analysis
The molecular formula of “this compound” is C7H15Cl2NO . Its molecular weight is 200.11 .Physical and Chemical Properties Analysis
The physical form of “this compound” is a powder . It has a melting point of 176-178 .Scientific Research Applications
Chloroquine and Hydroxychloroquine Research Applications
- Biomedical Applications : Chloroquine and hydroxychloroquine are aminoquinoline compounds with well-documented use in treating rheumatologic diseases and malaria prophylaxis. Their broad biochemical properties have inspired research into their repurposing for managing various infectious and non-infectious diseases. This includes evaluating their potential in cancer therapy and as immunosuppressive agents to reduce T-cell and B-cell hyperactivity (Taherian et al., 2013; Njaria et al., 2015).
Morpholine Derivatives in Pharmacology
- Pharmacological Profiles : Morpholine and its derivatives have been explored for a broad spectrum of pharmacological activities, indicating the potential for developing target-based drug molecules for various diseases. This research underscores the utility of morpholine as a core structure for designing novel pharmacophores with potent activities, including anti-cancer, anti-microbial, and neuroprotective effects (Asif & Imran, 2019; Mohammed et al., 2015).
Research on Toxicity and Environmental Impact
- Toxicology Studies : The toxicological profiles of related compounds, such as 2,4-D herbicide, have been extensively studied, highlighting the importance of understanding the environmental and health impacts of chemical compounds. These studies provide insights into the potential toxic effects on non-target organisms and the necessity for regulations and mitigation strategies to protect human health and ecosystems (Zuanazzi et al., 2020; Islam et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that morpholine, a component of this compound, features both amine and ether functional groups . This suggests that it may interact with a variety of biological targets.
Mode of Action
Given its structural similarity to morpholine, it may share some of its properties. Morpholine is a base, and its conjugate acid is called morpholinium . Treating morpholine with hydrochloric acid generates the salt morpholinium chloride . This could suggest that 4-(2-Chloropropyl)morpholine hydrochloride may also interact with its targets in a similar manner.
Properties
IUPAC Name |
4-(2-chloropropyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO.ClH/c1-7(8)6-9-2-4-10-5-3-9;/h7H,2-6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQKBHRNJGORDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

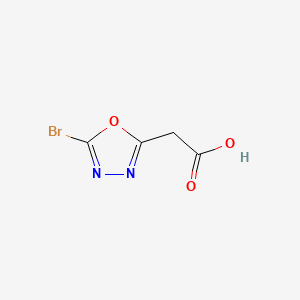
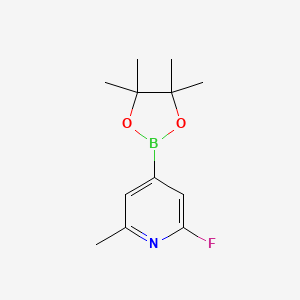

![3,4-Dihydro-4-phenyl-2H-benzo[h]chromene](/img/structure/B590802.png)
